
(4-Methyl-5-nitropyridin-2-yl)methanol
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Description
(4-Methyl-5-nitropyridin-2-yl)methanol is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-Methyl-5-nitropyridin-2-yl)methanol, and how do reaction conditions influence yield?
The synthesis typically involves nitration and functional group transformations. For example, a pyridine precursor (e.g., 4-methylpyridin-2-yl methanol) undergoes nitration at the 5-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration . Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product. Yields (~60–75%) depend on stoichiometric ratios and temperature control during nitration .
Q. How can spectroscopic techniques validate the structure of this compound?
- ¹H/¹³C NMR : The hydroxymethyl group (2-position) appears as a singlet (~4.6 ppm for -CH₂OH), while the nitro group deshields adjacent protons (e.g., 8.5–9.0 ppm for pyridine-H) .
- IR : Strong absorption bands for -NO₂ (~1520 cm⁻¹) and -OH (~3300 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (m/z ≈ 183.16) align with the molecular formula C₇H₈N₂O₃ .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of nitro-aromatic compounds like this compound?
Discrepancies in antimicrobial or enzyme inhibition studies may arise from assay conditions (e.g., pH, solvent polarity) or impurities. For example:
- Solvent Effects : Aqueous vs. DMSO solutions can alter compound solubility and bioavailability, impacting MIC values against E. coli .
- Purity Checks : HPLC analysis (>95% purity) ensures observed activities are compound-specific rather than artifact-driven .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electrophilic centers. The nitro group at C5 stabilizes negative charge buildup during nucleophilic attack at C2 or C6, favoring SNAr mechanisms. Activation energies correlate with experimental reaction rates in ethanolamine substitutions .
Q. What experimental designs optimize the compound’s application in metal-organic frameworks (MOFs)?
- Coordination Studies : The hydroxymethyl group acts as a ligand for transition metals (e.g., Cu²⁺). Titration experiments (UV-Vis, EPR) determine binding constants (logK ≈ 3.5–4.0) .
- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>200°C), guiding MOF synthesis conditions .
Q. Methodological Challenges and Solutions
Q. How can researchers address low yields in multi-step syntheses of derivatives?
- Step Optimization : Reductive amination of the nitro group (e.g., H₂/Pd-C) requires strict anhydrous conditions to prevent byproduct formation .
- Catalyst Screening : Transition metal catalysts (e.g., Pd/C vs. Raney Ni) affect selectivity in hydrogenation steps .
Q. What in vitro assays are suitable for evaluating the compound’s neuroprotective potential?
- Cell Models : SH-SY5Y neuronal cells treated with oxidative stress inducers (H₂O₂) assess viability via MTT assays.
- Mechanistic Probes : Western blotting for apoptosis markers (Bax/Bcl-2 ratio) and ROS scavenging assays (DCFH-DA) clarify pathways .
Q. Key Considerations for Researchers
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
(4-methyl-5-nitropyridin-2-yl)methanol |
InChI |
InChI=1S/C7H8N2O3/c1-5-2-6(4-10)8-3-7(5)9(11)12/h2-3,10H,4H2,1H3 |
InChI Key |
DCKIZMRDMKCGNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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